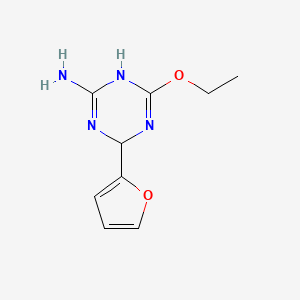
4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with ethoxy and furan groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Furan Group: The furan group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be investigated for its biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethoxy-6-(thiophen-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Similar structure with a thiophene ring instead of a furan ring.
4-Methoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-6-(pyridin-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
4-Ethoxy-6-(furan-2-yl)-1,6-dihydro-1,3,5-triazin-2-amine is unique due to the presence of both ethoxy and furan groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H12N4O2 |
|---|---|
分子量 |
208.22 g/mol |
IUPAC名 |
6-ethoxy-4-(furan-2-yl)-1,4-dihydro-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c1-2-14-9-12-7(11-8(10)13-9)6-4-3-5-15-6/h3-5,7H,2H2,1H3,(H3,10,11,12,13) |
InChIキー |
UQSXFQQPRGZNJH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(N=C(N1)N)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


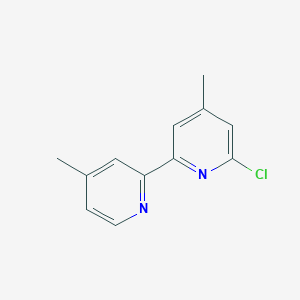
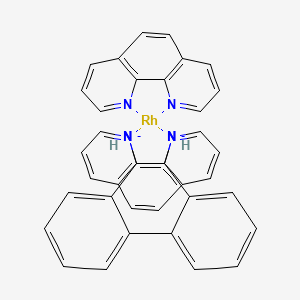
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
![azanium;[(4R)-2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13139396.png)
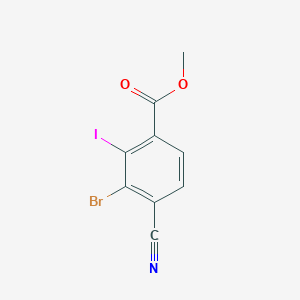
![2-methyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13139404.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
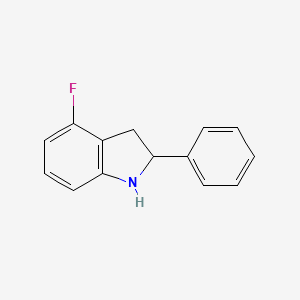
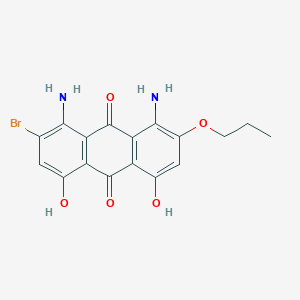
![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
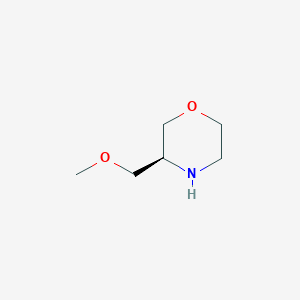
![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
